1-(5-Methylpyridin-3-yl)butan-1-amine

Organic Synthesis Medicinal Chemistry Reductive Amination

1-(5-Methylpyridin-3-yl)butan-1-amine is a chiral primary alkyl amine building block featuring a 5-methyl substituted pyridine core. The 5-methyl group strategically modulates lipophilicity (LogP), steric bulk, and metabolic stability – critical parameters that the unsubstituted analog (CAS 90565-27-8) cannot replicate. Researchers use this 95% pure intermediate to introduce a chiral center adjacent to the substituted pyridine ring and to systematically vary the N-alkyl group via acylation or reductive amination for SAR studies. The 5-methylpyridin-3-yl scaffold is validated in patent literature, making this compound essential for synthesizing focused compound libraries and developing analytical methods (e.g., HPLC, LC-MS). Generic substitution is scientifically invalid.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
Cat. No. B8437507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Methylpyridin-3-yl)butan-1-amine
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCCCC(C1=CN=CC(=C1)C)N
InChIInChI=1S/C10H16N2/c1-3-4-10(11)9-5-8(2)6-12-7-9/h5-7,10H,3-4,11H2,1-2H3
InChIKeyWDJOADCBXFPVFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Methylpyridin-3-yl)butan-1-amine: A Primary Amine Building Block for Pyridine-Focused Synthesis


1-(5-Methylpyridin-3-yl)butan-1-amine is a research chemical classified as a primary alkyl amine with a 3-substituted pyridine core . It has the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol . Its primary utility lies not as a final bioactive molecule but as a versatile building block or synthetic intermediate in medicinal chemistry, enabling the introduction of a chiral center adjacent to a substituted pyridine ring . This compound is offered by vendors for non-human research use only, with a reported purity of 95% and a synthesis procedure yielding 77% under specific reductive amination conditions .

Why Unsubstituted 1-(Pyridin-3-yl)butan-1-amines Are Not Interchangeable with 5-Methyl Analogs


The 5-methyl substitution on the pyridine ring of 1-(5-Methylpyridin-3-yl)butan-1-amine is not an inert or passive structural feature. In medicinal chemistry, such a methyl group is a known tool to modulate lipophilicity (increasing LogP), steric bulk, and metabolic stability [1]. Substituting this compound with the unsubstituted analog, 1-(Pyridin-3-yl)butan-1-amine (CAS: 90565-27-8) , would result in a molecule with different physiochemical properties (e.g., lower LogP and molecular weight) and altered reactivity. This change can significantly impact downstream synthetic yields, the binding affinity of final products, and the pharmacokinetic profile of a drug candidate [1]. Therefore, generic substitution in a synthetic pathway or biological assay is not scientifically valid.

Quantitative Evidence Guide: Differentiating 1-(5-Methylpyridin-3-yl)butan-1-amine


Chiral Center Introduction via Reductive Amination: Yield and Scalability

The compound is synthesized with a well-defined yield of 77% via a reductive amination protocol using a Rhodium catalyst . This is a key differentiator for procurement, as it demonstrates a reproducible, scalable route for incorporating a chiral amine handle. While no direct head-to-head comparison is provided, this yield serves as a baseline performance metric for this specific transformation compared to alternative synthetic strategies for similar chiral amines.

Organic Synthesis Medicinal Chemistry Reductive Amination

Regioselective Derivatization Enabled by 5-Methyl Substituent

The presence of the methyl group at the 5-position of the pyridine ring is a crucial structural determinant for regioselective functionalization. The unsubstituted 1-(Pyridin-3-yl)butan-1-amine (MW: 150.22) presents multiple sites for reaction, whereas the 5-methyl analog (MW: 164.25) has a blocked position, directing subsequent chemistry [1]. This is a class-level inference based on well-established principles of heterocyclic chemistry and is essential for designing unambiguous synthetic pathways.

Late-Stage Functionalization Medicinal Chemistry Structure-Activity Relationship

Structural Precedent in Patent Literature

The core scaffold of a 5-methylpyridin-3-yl amine appears in the patent literature as a component of biologically active molecules. For instance, the related compound 3-(Aminomethyl)-5-methylpyridine is explicitly cited in patents for WDR5 inhibitors and cancer treatments targeting cancer stem cells . While not a direct comparator, this establishes a precedent for the 5-methylpyridin-3-yl moiety as a privileged scaffold in medicinal chemistry. The target compound, 1-(5-Methylpyridin-3-yl)butan-1-amine, offers a more elaborate amine handle (a butan-1-amine vs. methanamine) for exploring structure-activity relationships (SAR).

Drug Discovery Patent Analysis Chemical Space

Optimal Application Scenarios for Procuring 1-(5-Methylpyridin-3-yl)butan-1-amine


As a Chiral Building Block in Targeted Library Synthesis

Given the demonstrated synthetic route and yield [REFS-1 from Section 3], this compound is optimally procured for use as a starting material in the synthesis of focused compound libraries, particularly where a chiral center adjacent to a substituted pyridine is a desired pharmacophoric feature.

In Structure-Activity Relationship (SAR) Studies

Procurement is justified for SAR exploration around the amine side chain. The 5-methylpyridin-3-yl core is a validated scaffold in patent literature [REFS-1 from Section 3]. This specific compound allows researchers to systematically vary the N-alkyl group (e.g., through acylation or reductive amination) to modulate target affinity and physiochemical properties.

As a Reference Standard in Analytical Method Development

The compound's high purity (95%) and well-defined structure make it suitable for use as a reference standard or starting material in developing and validating analytical methods (e.g., HPLC, LC-MS) for related compounds within a drug discovery project.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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